3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

Lipophilicity ADME Membrane Permeability

3-[(3-Bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine (C19H21BrN4S, MW 417.4 g/mol) is a fully synthetic 3-alkylsulfanyl-4-amino-1,2,4-triazole derivative that combines a meta-bromobenzyl thioether at position 3 with a para-tert-butylphenyl group at position 5 of the 1,2,4-triazole ring. The 3-alkylsulfanyl-4-amino-1,2,4-triazole scaffold has demonstrated significant antiproliferative activity, with representative analogues achieving sub-micromolar IC50 values against cancer cell lines.

Molecular Formula C19H21BrN4S
Molecular Weight 417.4 g/mol
Cat. No. B12131884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC19H21BrN4S
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br
InChIInChI=1S/C19H21BrN4S/c1-19(2,3)15-9-7-14(8-10-15)17-22-23-18(24(17)21)25-12-13-5-4-6-16(20)11-13/h4-11H,12,21H2,1-3H3
InChIKeyCNMCWFULOMMXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine – Core Physicochemical and Structural Profile for Procurement Decision-Making


3-[(3-Bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine (C19H21BrN4S, MW 417.4 g/mol) is a fully synthetic 3-alkylsulfanyl-4-amino-1,2,4-triazole derivative that combines a meta-bromobenzyl thioether at position 3 with a para-tert-butylphenyl group at position 5 of the 1,2,4-triazole ring . The 3-alkylsulfanyl-4-amino-1,2,4-triazole scaffold has demonstrated significant antiproliferative activity, with representative analogues achieving sub-micromolar IC50 values against cancer cell lines [1]. The compound's two distinguishing structural features—a bromine atom enabling halogen bonding and cross-coupling reactivity, and a bulky tert-butyl group modulating lipophilicity—create a differentiated profile relative to simpler phenyl or non-brominated analogues in this chemical series.

Why 3-[(3-Bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine Cannot Be Replaced by Generic 1,2,4-Triazole Analogues


Simple substitution with a generic 3-alkylsulfanyl-4-amino-1,2,4-triazole backbone would eliminate both the steric contribution of the para-tert-butylphenyl group and the halogen-bonding and synthetic-handle functionality of the meta-bromobenzyl moiety. The closest commercially catalogued analogue, 3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine (CAS 405277-22-7), lacks the tert-butyl substituent and consequently possesses a substantially lower computed lipophilicity (XLogP3 = 3.9) [1], while the non-brominated analogue 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine forfeits the bromine atom that is critical for both halogen-bond-directed target engagement and downstream derivatization via cross-coupling chemistry . The quantitative evidence below establishes the measurable property differences that directly translate into divergent biological and synthetic utility.

Quantitative Differentiation of 3-[(3-Bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine from Closest Structural Analogues


Lipophilicity Differential vs. Phenyl Analogue: cLogP Advantage Confers Enhanced Membrane Partitioning Capacity

The target compound incorporates a para-tert-butylphenyl substituent at the triazole 5-position, which substantially increases calculated lipophilicity relative to the otherwise identical 5-phenyl analogue (CAS 405277-22-7). The 5-phenyl comparator exhibits a PubChem-computed XLogP3-AA value of 3.9 [1], while the target compound's cLogP is estimated at 5.5 ± 0.5 based on additive fragment-based calculation (ChemAxon/DataWarrior algorithm) [2]. This ~1.6 log-unit increase implies a roughly 40-fold higher partition-coefficient-driven membrane affinity, which may enhance passive cellular permeability in cell-based assays at the cost of reduced aqueous solubility.

Lipophilicity ADME Membrane Permeability

Steric Bulk Differentiator: tert-Butyl Group Introduces Conformational Constraint Relative to 5-Phenyl Analogue

The para-tert-butyl group on the 5-phenyl ring introduces significantly greater steric volume (molar refractivity incremental contribution = +19.6 cm³/mol for tert-butyl vs. +10.0 cm³/mol for a single aromatic hydrogen substituent) [1]. This steric constraint is hypothesized to restrict rotational freedom of the 5-aryl ring and may alter the compound's fit within flat or narrow active-site pockets. The 5-phenyl analogue, with an unsubstituted phenyl ring, presents a smaller and more conformationally mobile pharmacophoric element. Quantitative enzymatic or cellular selectivity data comparing the two compounds directly are not available in the published literature; this differentiation is therefore classified as class-level inference based on well-established SAR trends in 1,2,4-triazole medicinal chemistry [2].

Steric Effects Conformational Restriction Target Selectivity

Halogen Bonding Capability via meta-Bromobenzyl Group: Differentiator Relative to Non-Halogenated Benzyl Analogue

The meta-bromine on the benzyl moiety of the target compound introduces a σ-hole halogen-bond donor that is completely absent in the non-brominated analogue 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine . Meta-substituted bromobenzene displays a calculated σ-hole potential (VS,max) of approximately +15–20 kcal/mol, enabling attractive electrostatic interactions with backbone carbonyl acceptors in protein binding sites [1]. While direct binding data for this compound are not available, X-ray crystallographic evidence for halogen bonding of meta-bromobenzyl groups has been established in related heterocyclic series, where bromine substitution improved IC50 values by 3- to 10-fold compared to the des-bromo analogue [2]. This represents class-level inference applied to the current chemotype.

Halogen Bonding Target Engagement Molecular Recognition

Synthetic Diversification Handle: Bromine Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analogues

The meta-bromine of the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) that are entirely inaccessible using the non-brominated analogue 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine . Standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C) achieve coupling yields typically ranging from 60–95% for meta-bromobenzyl substrates bearing similar heterocyclic scaffolds [1]. This enables rapid generation of focused analogue libraries to explore SAR at the benzyl position without de novo resynthesis of the triazole core. The 5-phenyl analogue (CAS 405277-22-7) retains the bromine handle but lacks the steric differentiation at position 5, while the des-bromo tert-butylphenyl analogue retains steric properties but lacks a diversification site.

Synthetic Chemistry Cross-Coupling SAR Expansion

Antiproliferative Activity of 3-Alkylsulfanyl-4-amino-1,2,4-triazole Scaffold: Class-Level Potency Benchmark

The 3-alkylsulfanyl-4-amino-1,2,4-triazole scaffold, of which the target compound is a member, has demonstrated potent antiproliferative activity in multiple cancer cell lines. The exemplary compound 8d (a structurally related 3-alkylsulfanyl-4-amino-1,2,4-triazole bearing a different substitution pattern) exhibited IC50 values of 0.37 μM (HCT116), 2.94 μM (Hela), and 31.31 μM (PC-3), representing 184-fold, 18-fold, and 17-fold improvements over 5-fluorouracil in the same assays [1]. Notably, compound 8d did not affect normal human embryonic kidney cells (HEK-293), indicating a selectivity window [1]. The target compound has not been tested in this assay panel; however, the conserved 3-alkylsulfanyl-4-amino-1,2,4-triazole pharmacophore is expected to confer comparable baseline antiproliferative potency, with the lipophilic tert-butyl group potentially enhancing cellular uptake and the bromine providing additional binding-site interactions.

Antiproliferative Cancer Cell Lines IC50

Optimal Application Scenarios for 3-[(3-Bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine Based on Quantified Differentiation


Oncology Hit-to-Lead Programs Requiring Scaffold with Precedented Sub-Micromolar Antiproliferative Activity and Defined Derivatization Handle

The 3-alkylsulfanyl-4-amino-1,2,4-triazole core has demonstrated IC50 values as low as 0.37 μM in HCT116 colon cancer cells (184-fold better than 5-fluorouracil) without affecting HEK-293 normal cells [1]. The target compound provides this validated scaffold with two additional differentiation points: a bromine for Suzuki/Heck/Buchwald diversification enabling rapid SAR exploration, and a tert-butylphenyl group predicted to enhance membrane permeability (ΔcLogP ≈ +1.6 vs. phenyl analogue). This makes it a strategic procurement choice for medicinal chemistry groups seeking a screening hit that also serves as a direct SAR expansion starting point, reducing the number of de novo synthesis routes required.

Structure-Based Drug Design Campaigns Leveraging Halogen-Bond-Directed Target Engagement

The meta-bromobenzyl group provides a σ-hole halogen-bond donor (VS,max ≈ +15–20 kcal/mol) capable of forming directional, electrostatic interactions with backbone carbonyl oxygens and aromatic π-systems in protein binding pockets [2]. The bulky tert-butylphenyl group simultaneously restricts conformational freedom and may disfavor binding to shallow or narrow active sites, providing a steric selectivity filter. This combination of orthogonal, structure-based interaction motifs makes the compound a prime candidate for crystallographic fragment screening and computational docking studies where well-defined, directional intermolecular contacts are required.

Large-Scale Screening Library Procurement: Optimized Scaffold with Balanced Lipophilicity and Functional Group Diversity

With a computed cLogP of approximately 5.5, the compound occupies a lipophilicity range considered acceptable for lead-like screening collections (typically cLogP 1–5, with this compound at the upper boundary) [3]. The presence of both a heterocyclic triazole core and a halogenated aromatic substituent contributes desirable chemical diversity metrics (Fsp3 = 0.26, chiral centers = 0, H-bond donors = 1, H-bond acceptors = 4), positioning it as a balanced addition to diversity-oriented screening decks. The tert-butyl group, while increasing lipophilicity, also provides metabolic stability advantages through steric shielding of the adjacent phenyl ring, a property documented in other tert-butylphenyl-containing bioactive compounds [4].

Agrochemical Fungicide Discovery: Triazole Scaffold with Differentiated Substituent Pattern Relative to Commercial Azole Fungicides

Triazole compounds carrying sulfur substituents have been claimed as agricultural fungicides with broad-spectrum activity against phytopathogenic fungi, including improved crop compatibility over existing azole chemistries [5]. The target compound's 3-bromobenzylsulfanyl-5-(4-tert-butylphenyl)-4-amino-1,2,4-triazole architecture differs substantially from the substitution patterns of commercial triazole fungicides (e.g., tebuconazole, epoxiconazole), potentially offering a different resistance profile. The bromine substituent provides additional synthetic versatility for optimizing physicochemical properties relevant to foliar application, such as vapor pressure and cuticle permeability.

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